4-[6-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
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Overview
Description
4-[6-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolo[1,5-a]pyrimidine core, a piperazine ring, and a morpholine moiety. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 4-[6-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of hydrazonoyl halides with alkyl carbothioates, followed by the reaction with piperazine and subsequent functionalization with morpholine . The reaction conditions often involve the use of solvents such as chloroform and catalysts like triethylamine to facilitate the cyclization and substitution reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity of the final product.
Chemical Reactions Analysis
4-[6-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosphorus oxychloride for chlorination, potassium carbonate for base-catalyzed reactions, and hydrazine derivatives for cyclization . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a neuroprotective and anti-inflammatory agent . Studies have demonstrated its ability to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, indicating its potential use in treating neurodegenerative diseases . Additionally, its unique structure allows for interactions with various molecular targets, making it a valuable compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 4-[6-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress and apoptosis in neuronal cells . These actions are mediated through its binding to active residues of proteins such as ATF4 and NF-kB, leading to the modulation of their activity and subsequent downstream effects .
Comparison with Similar Compounds
Similar compounds to 4-[6-Methyl-2-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine include other triazolopyrimidine derivatives such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substituents and functional groups, which can lead to variations in their biological activity and chemical properties. The uniqueness of this compound lies in its combination of a piperazine ring and a morpholine moiety, which imparts distinct pharmacological properties compared to its analogs .
Properties
Molecular Formula |
C19H25N9O |
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Molecular Weight |
395.5 g/mol |
IUPAC Name |
4-[6-methyl-2-[4-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H25N9O/c1-14-11-16(25-7-9-29-10-8-25)24-19(23-14)27-5-3-26(4-6-27)17-12-15(2)22-18-20-13-21-28(17)18/h11-13H,3-10H2,1-2H3 |
InChI Key |
HFZILEBYBOPKLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=NC=NN34)C)N5CCOCC5 |
Origin of Product |
United States |
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